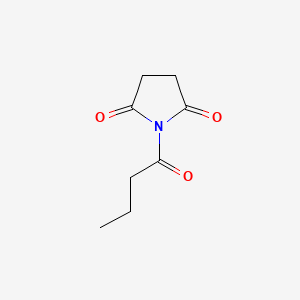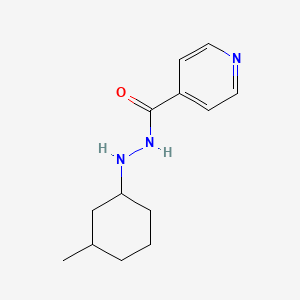![molecular formula C14H32N2O B13740764 1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- CAS No. 27215-25-4](/img/structure/B13740764.png)
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- is a chemical compound with the molecular formula C14H32N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a propanediamine backbone with an isooctyloxypropyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- typically involves the reaction of 1,3-propanediamine with 3-(isooctyloxy)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods often include the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isooctyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Propyl-1,3-propanediamine: Similar in structure but lacks the isooctyloxy group.
1,3-Diaminopropane: A simpler compound with only two amino groups and no additional substituents
Uniqueness
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- is unique due to the presence of the isooctyloxy group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
27215-25-4 |
|---|---|
Molekularformel |
C14H32N2O |
Molekulargewicht |
244.42 g/mol |
IUPAC-Name |
N'-[3-(6-methylheptoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H32N2O/c1-14(2)8-4-3-5-12-17-13-7-11-16-10-6-9-15/h14,16H,3-13,15H2,1-2H3 |
InChI-Schlüssel |
HEVQBLROGBPURW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


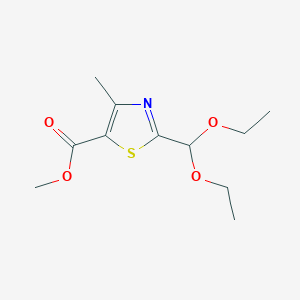
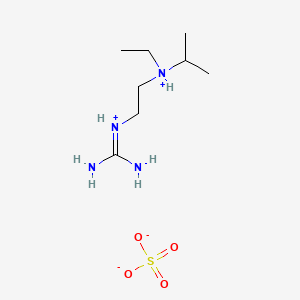
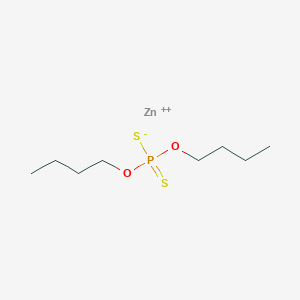

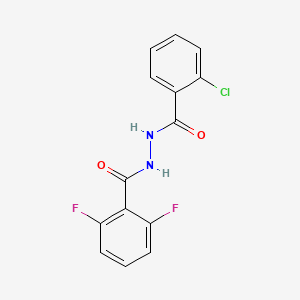


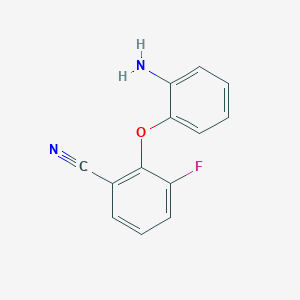
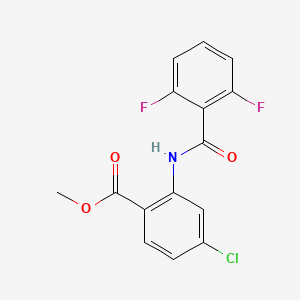

![Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate](/img/structure/B13740728.png)
